molecular formula C27H19N5 B8771010 4-phenyl-N-(1-phenyl-1H-benzimidazol-5-yl)phthalazin-1-amine

4-phenyl-N-(1-phenyl-1H-benzimidazol-5-yl)phthalazin-1-amine

Cat. No. B8771010
M. Wt: 413.5 g/mol
InChI Key: BGBFOSNZAXCYIN-UHFFFAOYSA-N
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Description

4-phenyl-N-(1-phenyl-1H-benzimidazol-5-yl)phthalazin-1-amine is a useful research compound. Its molecular formula is C27H19N5 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-phenyl-N-(1-phenyl-1H-benzimidazol-5-yl)phthalazin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-N-(1-phenyl-1H-benzimidazol-5-yl)phthalazin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C27H19N5

Molecular Weight

413.5 g/mol

IUPAC Name

4-phenyl-N-(1-phenylbenzimidazol-5-yl)phthalazin-1-amine

InChI

InChI=1S/C27H19N5/c1-3-9-19(10-4-1)26-22-13-7-8-14-23(22)27(31-30-26)29-20-15-16-25-24(17-20)28-18-32(25)21-11-5-2-6-12-21/h1-18H,(H,29,31)

InChI Key

BGBFOSNZAXCYIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C=N5)C6=CC=CC=C6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-chloro-4-phenylphthalazine (156 mg, 0.65 mmol) and 5-amino-1-phenylbenzimidazole (4) (105 mg, 0.5 mmol) in i-PrOH (10 mL) is stirred at 95° C. under argon for 2 h. The reaction mixture is concentrated, diluted with sat. NaHCO3 (15 mL), and extracted with CHCl3 (100 mL). The extract is washed (brine) and dried. After solvent removal at reduced pressure, the residue is purified on silica gel (1% to 9% methanol/ethyl acetate) to give 206 mg (99%) of 5 as an orange solid, mp 265° C. IR 3285, 2842, 1615, 1476 cm−1; 1H NMR (CDCl3) δ 7.45-7.61 (m, 5H, 1-PhH), 7.62-7.77 (m, 6H, 4′-C6H5, 7-BenzimidH), 7.82 (dd, J=8.7, 2.1 Hz, 1H, 6-BenzimidH), 7.86-7.90 (m, 1H, 5′-PhthH), 7.91-7.98 (m, 1H, 6′-PhthH), 8.00-8.08 (m, 1H, 7′-PhthH), 8.50 (d, J=2.1 Hz, 1H, 4-BenzimidH), 8.56 (s, 1H, 2-BenzimidH), 8.72 (d, J=8.7 Hz, 1H, 8′-PhthH), 9.37 ppm (s, 1H, NH).
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 1-chloro-4-phenylphthalazine (81 mg, 0.34 mmol) and 1-(prop-2-ynyl)-5-aminobenzimidazole (3) (36 mg, 0.21 mmol) in i-PrOH (6 mL) is stirred at 95° C. under argon for 2 h and then concentrated. The residue is diluted with sat. NaHCO3 (15 mL) and extracted with CHCl3 (60 mL). The extract is washed (brine) and dried. After solvent removal at reduced pressure, the residue is purified on silica gel (1% to 10% methanol/ethyl acetate) to give 78 mg (99%) of 5 (BI-3007) as a yellow solid, mp 227-229° C. IR 3304, 2965, 1495, 1401 cm−1; NMR (DMSO-d6) δ 3.54 (t, J=2.4 Hz, 1H, CH≡CCH2), 4.83 (bs, 2H, NH2), 5.24 (d, J=2.4 Hz, 2H, CH≡CCH2), 7.52-7.62 (m, 3H, PhH), 7.64 (d, J=8.7 Hz, 1H, 7-BenzimidH), 7.65-7.71 (m, 2H, PhH), 7.79 (dd, J=8.7, 1.8 Hz, 1H, 6-BenzimidH), 7.89 (d, J=8.1 Hz, 1H, 5-PhthH), 7.91-7.98 (m, 1H, 6-PhthH), 7.99-8.08 (m, 1H, 7-PhthH), 8.25 (s, 1H, 2-BenzimidH), 8.34 (d, J=1.8 Hz, 4-BenzimidH), 8.72 (d, J=8.1 Hz, 8-PhthH), 9.32 ppm (s, 1H, NH).
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Yield
99%

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